molecular formula C44H32Br4 B8194855 S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

S-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

Cat. No.: B8194855
M. Wt: 880.3 g/mol
InChI Key: LYTVFYBXPACSHF-UHFFFAOYSA-N
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Description

S-2,2’-Bis(bromomethyl)-1,1’-binaphthalene: is an organic compound that belongs to the class of brominated naphthalenes. It is characterized by the presence of two bromomethyl groups attached to a binaphthalene core. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.

Scientific Research Applications

Chemistry: S-2,2’-Bis(bromomethyl)-1,1’-binaphthalene is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of chiral ligands, which are essential in asymmetric synthesis and catalysis .

Biology: In biological research, this compound is utilized in the development of fluorescent probes and sensors. Its unique structural properties allow for the design of molecules that can selectively bind to specific biological targets .

Medicine: Its derivatives are being explored for their anticancer and antimicrobial properties .

Industry: In the industrial sector, S-2,2’-Bis(bromomethyl)-1,1’-binaphthalene is used in the production of advanced materials, including polymers and liquid crystals. These materials have applications in electronics, optics, and other high-tech industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2,2’-Bis(bromomethyl)-1,1’-binaphthalene typically involves the bromination of 2,2’-dimethyl-1,1’-binaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods: While specific industrial production methods for S-2,2’-Bis(bromomethyl)-1,1’-binaphthalene are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of S-2,2’-Bis(bromomethyl)-1,1’-binaphthalene involves its ability to undergo various chemical transformations. The bromomethyl groups are highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in the design of molecules that can interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: S-2,2’-Bis(bromomethyl)-1,1’-binaphthalene is unique due to its binaphthalene core, which imparts distinct chiral properties. This makes it particularly valuable in the synthesis of chiral ligands and catalysts for asymmetric reactions. Additionally, its structural rigidity and electronic properties make it suitable for applications in materials science and molecular electronics .

Properties

IUPAC Name

2-(bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H16Br2/c2*23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h2*1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTVFYBXPACSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32Br4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

880.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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